13-Tetracosenoic acid
Description
13-Tetracosenoic acid (FA 24:1) is a monounsaturated very-long-chain fatty acid (VLCFA) with the molecular formula C₂₄H₄₆O₂ and a molecular weight of 366.35 g/mol . Its structure consists of a 24-carbon backbone with a single double bond at the 13th position (denoted as Δ13). This compound is categorized under the lipid class of fatty acyls and is implicated in biological systems, particularly in membrane structure and signaling pathways. Its extended chain length and unsaturated nature contribute to unique physicochemical properties, such as fluidity and melting point, which distinguish it from shorter or saturated analogs .
Properties
CAS No. |
71997-12-1 |
|---|---|
Molecular Formula |
C24H46O2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
tetracos-13-enoic acid |
InChI |
InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h11-12H,2-10,13-23H2,1H3,(H,25,26) |
InChI Key |
AVPORSRTKOSBPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 13-Tetracosenoic acid can be synthesized through the elongation of oleic acid (18:1 Δ9) via a series of enzymatic reactions. The process involves the addition of malonyl-CoA to oleic acid, catalyzed by 3-ketoacyl-CoA synthase (KCS), followed by reduction, dehydration, and another reduction step to form the elongated fatty acid .
Industrial Production Methods: Industrial production of 13-tetracosenoic acid often involves the extraction from natural sources such as the seed oils of Lunaria species, which contain significant amounts of this fatty acid. The oil is extracted using solvents, followed by purification processes such as distillation and crystallization to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 13-Tetracosenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) to convert the double bond into epoxides or diols.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon (Pd/C) can convert the monounsaturated fatty acid into a saturated fatty acid.
Substitution: The carboxyl group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, O3 in an organic solvent.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alcohols with sulfuric acid (H2SO4) as a catalyst.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated fatty acids.
Substitution: Esters.
Scientific Research Applications
13-Tetracosenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various long-chain fatty acid derivatives.
Biology: It plays a role in the study of cell membrane dynamics and nerve cell function.
Medicine: Research has shown its potential in treating neurological disorders such as multiple sclerosis and adrenoleukodystrophy due to its role in myelin sheath formation.
Mechanism of Action
The mechanism by which 13-tetracosenoic acid exerts its effects involves its incorporation into cell membranes, particularly in nerve cells. It helps regulate the fluidity and permeability of the membrane, which is crucial for proper nerve function. Additionally, it acts as a regulator of calcium ion channels in nerve tissues, influencing signal transmission and nerve growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chain Length and Saturation Variants
Shorter-Chain Monounsaturated Fatty Acids
- 13Z-Octadecenoic Acid (cis-18:1n-5): Formula: C₁₈H₃₄O₂; Molecular Weight: 282.46 g/mol An 18-carbon monounsaturated fatty acid with a Δ13 double bond. Biological Role: Found in microbial metabolomes and plant oils; associated with lipid signaling in inflammation .
- 13(Z)-Docosenoic Acid (C22:1n-9): Formula: C₂₂H₄₂O₂; Molecular Weight: 338.6 g/mol A 22-carbon analog with a Δ13 double bond. Applications: Used in lipidomics research as a biomarker for dietary intake and metabolic disorders .
Key Difference: 13-Tetracosenoic acid (C24:1) exhibits higher hydrophobicity and melting point compared to shorter-chain analogs due to increased van der Waals interactions .
Saturated and Polyunsaturated Counterparts
- Tetracosanoic Acid (Lignoceric Acid, C24:0): Formula: C₂₄H₄₈O₂; Molecular Weight: 368.64 g/mol A saturated 24-carbon fatty acid. Properties: Higher melting point (~84°C) compared to 13-Tetracosenoic acid due to lack of double bonds .
- Tetracosapentaenoic Acid (C24:5): Formula: C₂₄H₃₆O₂; Molecular Weight: 356.55 g/mol A polyunsaturated variant with five double bonds. Biological Role: Found in marine lipids; enhances membrane flexibility and electron transport efficiency .
Key Difference: The single double bond in 13-Tetracosenoic acid provides intermediate fluidity between saturated (C24:0) and polyunsaturated (C24:5) forms, making it critical for specialized cellular membranes .
Structural Isomers and Branched Derivatives
- 13-Methyltetradecanoic Acid: Formula: C₁₅H₃₀O₂; Molecular Weight: 242.40 g/mol A branched-chain 15-carbon fatty acid with a methyl group at the 13th position. Applications: Used in synthetic chemistry and as a laboratory standard for lipid analysis .
Key Difference: Branching in 13-Methyltetradecanoic acid reduces packing efficiency, lowering its melting point compared to straight-chain 13-Tetracosenoic acid .
Data Table: Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
